Cas no 26830-96-6 (2-Amino-4-methylbenzonitrile)
2-Amino-4-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-methylbenzonitrile
- 4-Methyl-2-aminobenzonitrile
- 2-amino-4-methylbenzenecarbonitrile
- 2-Amino-4-methyl-benzonitril
- 2-amino-4-methyl-benzonitrile
- 2-Cyano-5-methylaniline
- 3-Amino-4-cyanotoluene
- 4-methylanthranilonitrile
- 5-methyl-2-cyanoaniline
- 6-Cyano-m-toluidine
- 2-amino-4methylbenzonitrile
- SCHEMBL60977
- NS00028204
- EN300-125624
- MFCD00173706
- AB04357
- CS-W008109
- DTXSID00181323
- BIDD:GT0072
- 2-Amino-4-methylbenzonitrile, 97%
- EINECS 248-020-0
- SY020331
- LGNVAEIITHYWCG-UHFFFAOYSA-N
- Benzonitrile, 2-amino-4-methyl-
- 26830-96-6
- AC-4020
- AKOS005146260
- 2-Amino-4-methyl benzonitrile
- 2-AMINO-4-METHYLBENZONITRIL
- InChI=1/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H
- PS-4703
- AM20060053
- FT-0611123
- CL8142
- J-016566
- DB-010927
- A2448
-
- MDL: MFCD00173706
- Inchi: 1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
- InChI Key: LGNVAEIITHYWCG-UHFFFAOYSA-N
- SMILES: NC1=C(C#N)C=CC(C)=C1
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 49.8A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.1
- Melting Point: 93.0 to 97.0 deg-C
- Boiling Point: 301.2℃ at 760 mmHg
- Flash Point: 136.0±24.6 °C
- Refractive Index: 1.576
- PSA: 49.81000
- LogP: 2.03008
- Sensitiveness: Sensitive to air
- Solubility: Not determined
2-Amino-4-methylbenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
2-Amino-4-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-4-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 214280-1G |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 1g |
¥525.55 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 214280-5G |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 5g |
¥983.86 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801738-5g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 5g |
¥258.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DJ633-1g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 1g |
¥79.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DJ633-5g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 5g |
¥238.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A96150-1g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 1g |
¥46.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A96150-5g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 5g |
¥226.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A96150-25g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 25g |
¥856.0 | 2021-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014530-1g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 1g |
¥27 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014530-5g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 5g |
¥112 | 2024-05-24 |
2-Amino-4-methylbenzonitrile Suppliers
2-Amino-4-methylbenzonitrile Related Literature
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Abhilash Sharma,Dhiraj Dutta,Pranjal Gogoi Org. Biomol. Chem. 2021 19 1795
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Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968
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3. Sandmeyer reactions. Part 5.1 Estimation of the rates of 1,5-aryl/aryl radical translocation and cyclisation during Pschorr fluorenone synthesis with a comparative analysis of reaction energeticsStephen A. Chandler,Peter Hanson,Alec B. Taylor,Paul H. Walton,Allan W. Timms J. Chem. Soc. Perkin Trans. 2 2001 214
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Jiuxi Chen,Leping Ye,Weike Su Org. Biomol. Chem. 2014 12 8204
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Supriya Halder,Sourav Mandal,Ayanangshu Biswas,Debashis Adhikari Green Chem. 2023 25 2840
Additional information on 2-Amino-4-methylbenzonitrile
Professional Introduction to 2-Amino-4-methylbenzonitrile (CAS No: 26830-96-6)
2-Amino-4-methylbenzonitrile, with the chemical formula C₇H₆N₂ and CAS number 26830-96-6, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the class of benzonitrile derivatives, characterized by a benzene ring substituted with an amino group at the 2-position and a methyl group at the 4-position. Its unique structural features make it a valuable building block for various chemical transformations, particularly in the synthesis of bioactive molecules.
The structure of 2-amino-4-methylbenzonitrile contributes to its versatility in chemical reactions. The presence of both an amino group and a nitrile group allows for multiple functionalization pathways, including nucleophilic substitution, reduction, and condensation reactions. These properties have made it a subject of interest in medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents.
In recent years, research has highlighted the potential of 2-amino-4-methylbenzonitrile in the synthesis of pharmacologically active compounds. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The benzonitrile core is often incorporated into drug molecules due to its ability to enhance binding affinity and metabolic stability. The amino group at the 2-position can be further modified to introduce additional pharmacophores, while the methyl group at the 4-position provides steric hindrance that can optimize receptor interactions.
One notable application of 2-amino-4-methylbenzonitrile is in the development of antimicrobial agents. Researchers have explored its derivatives as potential inhibitors of bacterial enzymes, such as those involved in DNA replication and metabolic pathways. The nitrile group, in particular, has been shown to exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or interfering with vital enzymatic processes. This has led to investigations into its efficacy against drug-resistant strains, making it a promising candidate for future antimicrobial therapies.
The compound's significance extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 2-amino-4-methylbenzonitrile have been investigated for their herbicidal and pesticidal properties. The structural motifs present in this compound allow for modifications that can target specific biological pathways in weeds or pests while minimizing toxicity to crops. Such applications are critical in sustainable agriculture, where there is a growing demand for environmentally friendly solutions.
From a synthetic chemistry perspective, 2-amino-4-methylbenzonitrile is valued for its role as a versatile intermediate. It can be easily transformed into other heterocyclic compounds through cyclization reactions, enabling access to complex molecular architectures. For example, it serves as a precursor for quinoline derivatives, which are known for their biological activities ranging from antimalarial to anticancer effects. The ability to derivatize this compound under mild conditions makes it an attractive choice for synthetic chemists aiming to develop novel scaffolds.
The industrial production of 2-amino-4-methylbenzonitrile typically involves multi-step organic synthesis pathways starting from readily available aromatic precursors. Advances in catalytic methods have improved the efficiency and sustainability of these processes, reducing waste generation and energy consumption. Such innovations align with global efforts to promote green chemistry principles and minimize the environmental impact of chemical manufacturing.
Recent advancements in computational chemistry have also enhanced our understanding of how 2-amino-4-methylbenzonitrile behaves in different reaction conditions. Molecular modeling techniques allow researchers to predict reaction outcomes with high accuracy, facilitating the design of optimized synthetic routes. This computational approach complements experimental work by providing insights into reaction mechanisms and intermediate structures, thereby accelerating the discovery process.
The pharmaceutical industry continues to explore new applications for 2-amino-4-methylbenzonitrile, driven by its structural adaptability and functional diversity. Ongoing research focuses on identifying novel therapeutic targets where this compound or its derivatives could offer therapeutic benefits. Collaborative efforts between academic institutions and pharmaceutical companies are essential in translating these findings into clinical applications that address unmet medical needs.
In conclusion, 2-amino-4-methylbenzonitrile (CAS No: 26830-96-6) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique structural features enable diverse functionalization strategies, making it indispensable in pharmaceuticals, agrochemicals, and specialty chemicals. As research progresses, new applications and synthetic methodologies will continue to emerge, further solidifying its importance in scientific innovation.
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